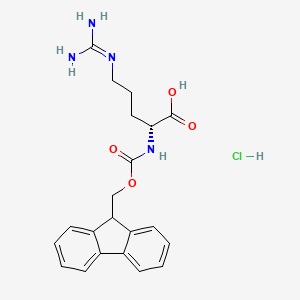

Fmoc-D-Arg-OH HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

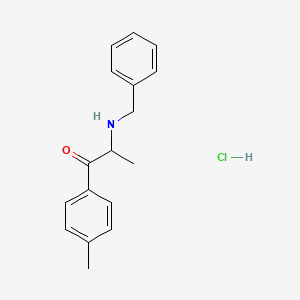

Fmoc-D-Arg-OH HCl is a Fmoc-protected amino acid derivative . It is used as a building block in peptide synthesis, providing protection to specific functional groups while allowing for efficient peptide bond formation .

Synthesis Analysis

The synthesis of Fmoc-D-Arg-OH HCl involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group, one of the most widely used N-protection groups in solid- and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile .Molecular Structure Analysis

The molecular formula of Fmoc-D-Arg-OH HCl is C21H25ClN4O4 . It is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The molecular weight of Fmoc-D-Arg-OH HCl is 432.9 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications

Tissue Engineering

“Fmoc-D-Arg-OH HCl” plays a significant role in the field of tissue engineering. It is used in the synthesis of self-supporting hydrogels that mimic the extracellular matrix, providing a scaffold for cell adhesion, survival, and proliferation . These hydrogels are formed by the self-assembly of peptides and can be tuned for rigidity, supporting the growth of various cell types, including fibroblasts and keratinocytes .

Drug Delivery Systems

In drug delivery, “Fmoc-D-Arg-OH HCl” contributes to the development of peptide-based hydrogels that can encapsulate and release therapeutic agents in a controlled manner . These hydrogels are advantageous due to their biocompatibility and ability to respond to physiological stimuli, making them suitable for targeted drug delivery applications .

Diagnostic Tools

The compound is utilized in creating diagnostic tools, particularly in imaging applications. The hydrogels formed from “Fmoc-D-Arg-OH HCl” can be used as contrast agents in imaging techniques, aiding in the visualization of biological processes and structures .

Biotechnology

In biotechnological applications, “Fmoc-D-Arg-OH HCl” is involved in bioprinting technologies. The hydrogels derived from this compound provide a biocompatible matrix suitable for 3D printing of biological tissues, which is a growing area in regenerative medicine and organ transplantation .

Hydrogel Formation

The compound is integral in the formation of hydrogels, which are networks of water-swollen polymers. These hydrogels have applications in creating soft materials that can change their properties in response to environmental stimuli, useful in various biomedical research areas .

Safety And Hazards

When handling Fmoc-D-Arg-OH HCl, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There are several papers that discuss the future directions of Fmoc-D-Arg-OH HCl. For instance, one paper discusses the use of Fmoc-D-Arg-OH HCl in the synthesis of complex peptides that contain highly reactive electrophiles . Another paper discusses the formation of hydrogels based on FMOC–amino acids .

properties

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVPGWVXDVZUBA-GMUIIQOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Arg-OH HCl | |

CAS RN |

214852-44-5 |

Source

|

| Record name | D-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dioxatricyclo[3.3.1.02,4]nonan-7-one, (1-alpha-,2-bta-,4-bta-,5-alpha-)- (9CI)](/img/no-structure.png)

![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)

![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)